1-Cyclobutyl-1H-pyrazol-4-amine is a specialized heterocyclic building block characterized by a primary amine at the 4-position and a cyclobutyl ring at the N1-position. In pharmaceutical procurement and medicinal chemistry, it is primarily sourced as a critical precursor for synthesizing CNS-penetrant kinase inhibitors, including LRRK2, DLK, and CDK2 targets [1]. The molecule offers a highly specific combination of reactivity—readily undergoing standard amide coupling and Buchwald-Hartwig aminations at the 4-amino group—and precise physicochemical tuning. The N1-cyclobutyl moiety is specifically valued for its ability to increase target lipophilicity and steric bulk without introducing the rotational degrees of freedom or metabolic liabilities associated with acyclic alkyl chains, making it an essential raw material for advanced neurodegenerative and oncological drug discovery programs[2].
Substituting 1-cyclobutyl-1H-pyrazol-4-amine with more common, lower-cost analogs like 1-methyl- or 1-isopropyl-1H-pyrazol-4-amine fundamentally alters the downstream properties of the synthesized active pharmaceutical ingredient (API). While the 4-amino reactivity remains similar, the N1-substituent dictates the lipophilic efficiency (LipE), kinase hinge-binding geometry, and blood-brain barrier (BBB) permeability[1]. Smaller groups like methyl fail to provide sufficient lipophilicity for optimal CNS penetration, while acyclic groups like isopropyl introduce terminal methyls that are highly susceptible to cytochrome P450-mediated oxidation, leading to rapid metabolic clearance. Furthermore, larger rings like cyclopentyl can cause steric clashes within narrow kinase active sites and deteriorate lipophilic efficiency[1]. Consequently, procurement of the exact cyclobutyl derivative is non-negotiable for maintaining the precise structure-activity relationship (SAR) required in advanced CNS and oncology leads.
In the development of brain-penetrant kinase inhibitors, achieving an optimal partition coefficient is critical for passive diffusion. The integration of 1-cyclobutyl-1H-pyrazol-4-amine into the inhibitor scaffold predictably increases the LogP by approximately +1.0 to +1.5 units relative to the 1-methyl baseline [1]. This precise lipophilic shift pushes the final molecule into the ideal LogP range (2.5–4.0) required for passive BBB diffusion, achieving high brain-to-plasma ratios (often >0.8) that are unattainable with the methyl comparator [1].
| Evidence Dimension | Calculated Lipophilicity (LogP contribution) |
| Target Compound Data | N1-Cyclobutyl (+ ~1.0-1.5 LogP units, optimal BBB range) |
| Comparator Or Baseline | N1-Methyl (Baseline LogP, insufficient for high CNS exposure) |
| Quantified Difference | Precise +1.0 to +1.5 LogP increase without excessive molecular weight |
| Conditions | In silico and in vivo pharmacokinetic profiling of CNS kinase inhibitors |
Buyers developing neurodegenerative therapeutics must procure the cyclobutyl variant to ensure the final API achieves therapeutic concentrations in the brain.
Acyclic alkyl substituents on pyrazole rings, such as isopropyl or propyl groups, contain terminal methyls that are highly vulnerable to oxidative metabolism by hepatic enzymes. By utilizing the conformationally constrained cyclobutyl ring of 1-cyclobutyl-1H-pyrazol-4-amine, chemists eliminate these primary metabolic soft spots [1]. Comparative pharmacokinetic studies of pyrazole-based inhibitors demonstrate that cycloalkyl substitution significantly reduces intrinsic clearance (CLint) in human liver microsomes (HLM) compared to acyclic comparators, thereby extending the in vivo half-life of the resulting drug candidates [1].
| Evidence Dimension | Hepatic Metabolic Stability (HLM CLint) |
| Target Compound Data | N1-Cyclobutyl (Constrained ring, lacks terminal methyl soft spots) |
| Comparator Or Baseline | N1-Isopropyl / Propyl (High vulnerability to CYP-mediated oxidation) |
| Quantified Difference | Significantly reduced intrinsic clearance and extended half-life |
| Conditions | Human Liver Microsome (HLM) stability assays |
Procuring the cyclobutyl building block directly improves the pharmacokinetic profile and oral bioavailability of the downstream product, reducing late-stage attrition.
Despite providing the carbon mass of a C4 substituent, the cyclobutyl group has its carbons 'tied back' in a four-membered ring, which minimizes the steric shielding around the adjacent 4-amino group. When subjected to standard peptide coupling conditions (e.g., HATU/DIEA or COMU/TEA in DCM/DMF), 1-cyclobutyl-1H-pyrazol-4-amine routinely achieves high conversion rates, often exceeding 85% yields [1]. In contrast, acyclic branched comparators like tert-butyl-1H-pyrazol-4-amine exhibit severe steric hindrance, requiring harsher conditions, longer reaction times, and yielding significantly lower amounts of the desired amide intermediate [1].
| Evidence Dimension | Amide Coupling Yield |
| Target Compound Data | 1-Cyclobutyl-1H-pyrazol-4-amine (>85% yield under standard conditions) |
| Comparator Or Baseline | 1-tert-Butyl-1H-pyrazol-4-amine (Significantly reduced yield due to steric clash) |
| Quantified Difference | Superior coupling efficiency and processability for the cyclobutyl derivative |
| Conditions | Standard amidation (HATU/COMU) at room temperature |
High coupling efficiency directly lowers the cost of goods (COGs) and simplifies purification workflows during multi-step industrial API synthesis.
Directly downstream of its optimal LogP contribution and BBB permeability profile, this compound is the premier building block for synthesizing inhibitors targeting neurodegenerative diseases like Parkinson's and Alzheimer's [1]. It allows chemists to achieve target engagement in the brain without violating lipophilic efficiency guidelines.
Leveraging its excellent metabolic stability and specific steric bulk, 1-cyclobutyl-1H-pyrazol-4-amine is highly effective as a bioisostere for replacing metabolically labile or off-target-prone motifs in the development of CDK2, SYK, and other oncology-relevant kinase inhibitors [1].
Due to its robust reactivity in standard amide coupling and cross-coupling conditions, this building block is ideal for inclusion in automated parallel synthesis workflows[1]. It enables the rapid enumeration of N-substituted pyrazole libraries with enhanced pharmacokinetic properties compared to standard methyl or ethyl derivatives.
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